(E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one
Overview
Description
(E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one is an organic compound characterized by the presence of a difluorophenyl group and a dimethylamino group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and dimethylamine.
Condensation Reaction: The 3,5-difluorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Intermediate: This reaction forms an intermediate imine, which is then subjected to a Wittig reaction.
Wittig Reaction: The intermediate imine reacts with a phosphonium ylide to form the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
(E)-3-(3,5-Difluorophenyl)-4-(methylamino)-3-buten-2-one: Similar structure but with a methylamino group instead of a dimethylamino group.
(E)-3-(3,5-Difluorophenyl)-4-(ethylamino)-3-buten-2-one: Similar structure but with an ethylamino group instead of a dimethylamino group.
Uniqueness: (E)-3-(3,5-Difluorophenyl)-4-(dimethylamino)-3-buten-2-one is unique due to the presence of both difluorophenyl and dimethylamino groups, which confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(3,5-difluorophenyl)-4-(dimethylamino)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO/c1-8(16)12(7-15(2)3)9-4-10(13)6-11(14)5-9/h4-7H,1-3H3/b12-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPXIDMEDDXPCJ-GHXNOFRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/N(C)C)/C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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